molecular formula C13H11NO4 B1429292 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid CAS No. 905563-70-4

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1429292
CAS No.: 905563-70-4
M. Wt: 245.23 g/mol
InChI Key: FOBKFHIFLAAMFV-UHFFFAOYSA-N
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Description

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C13H11NO4. This compound is characterized by a pyridine ring substituted with methoxy, oxo, and phenyl groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and quinoline derivatives, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • 4-Hydroxy-2-quinolones

Uniqueness

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is unique due to its methoxy substitution, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11-7-12(15)14(8-10(11)13(16)17)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBKFHIFLAAMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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